molecular formula C21H16O2 B2791314 7-Phenoxy-3-phenyl-1-indanone CAS No. 339116-19-7

7-Phenoxy-3-phenyl-1-indanone

Cat. No.: B2791314
CAS No.: 339116-19-7
M. Wt: 300.357
InChI Key: URUIBRZIKGDJTA-UHFFFAOYSA-N
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Description

7-Phenoxy-3-phenyl-1-indanone: is an organic compound belonging to the class of indanones. Indanones are bicyclic compounds that consist of a benzene ring fused to a cyclopentanone ring. The presence of phenoxy and phenyl groups in the 7 and 3 positions, respectively, imparts unique chemical properties to this compound. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Mechanism of Action

Target of Action

It is known that similar compounds, such as 1-indanones, have been found to interact with adrenergic receptors . These receptors are metabotropic receptors located on cell membranes and are stimulated by catecholamines, especially adrenaline and noradrenaline .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like PPI. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. For instance, the melting point of similar compounds, such as 3-Phenyl-1-indanone, is reported to be between 75-78 °C , which might influence its stability and hence its efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Phenoxy-3-phenyl-1-indanone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction. This reaction typically uses phenylacetic acid derivatives and phenol derivatives as starting materials. The reaction is catalyzed by Lewis acids such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃) under anhydrous conditions.

    Friedel-Crafts Acylation:

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, green chemistry principles may be applied to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-Phenoxy-3-phenyl-1-indanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

    Condensation: The compound can participate in condensation reactions to form larger, more complex molecules.

Common Reagents and Conditions

  • Oxidation

      Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

      Conditions: Acidic or basic conditions, typically at elevated temperatures.

  • Reduction

      Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

      Conditions: Anhydrous conditions, typically at room temperature or slightly elevated temperatures.

  • Substitution

      Reagents: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

      Conditions: Acidic conditions, typically at room temperature.

  • Condensation

      Reagents: Aldehydes or ketones, base catalysts (e.g., sodium hydroxide).

      Conditions: Basic conditions, typically at room temperature or slightly elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can introduce halogens or nitro groups onto the benzene ring, and condensation reactions can form larger, more complex molecules.

Scientific Research Applications

7-Phenoxy-3-phenyl-1-indanone has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules with potential biological activities.

    Biology: It is studied for its potential biological activities, including antiviral, antibacterial, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases, including neurodegenerative disorders and cancer.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-1-indanone: A structurally related compound with a phenyl group at the 3 position but lacking the phenoxy group at the 7 position.

    1-Indanone: The parent compound of the indanone class, lacking both the phenyl and phenoxy groups.

    7-Methoxy-3-phenyl-1-indanone: A similar compound with a methoxy group at the 7 position instead of a phenoxy group.

Uniqueness

7-Phenoxy-3-phenyl-1-indanone is unique due to the presence of both phenoxy and phenyl groups, which impart distinct chemical properties and potential biological activities. The combination of these groups may enhance its ability to interact with specific molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

7-phenoxy-3-phenyl-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O2/c22-19-14-18(15-8-3-1-4-9-15)17-12-7-13-20(21(17)19)23-16-10-5-2-6-11-16/h1-13,18H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUIBRZIKGDJTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C1=O)C(=CC=C2)OC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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